![molecular formula C11H13F2N B1427459 3-[(3,4-Difluorophenyl)methyl]pyrrolidine CAS No. 1337018-79-7](/img/structure/B1427459.png)
3-[(3,4-Difluorophenyl)methyl]pyrrolidine
Descripción general
Descripción
3-[(3,4-Difluorophenyl)methyl]pyrrolidine is a chemical compound with the CAS Number: 1337018-79-7 . It has a molecular weight of 197.23 . The IUPAC name for this compound is 3-(3,4-difluorobenzyl)pyrrolidine .
Molecular Structure Analysis
The InChI code for this compound is 1S/C11H13F2N/c12-10-2-1-8(6-11(10)13)5-9-3-4-14-7-9/h1-2,6,9,14H,3-5,7H2 . This code provides a specific representation of the molecule’s structure.Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties
- Pyrrolidines, including 3-[(3,4-Difluorophenyl)methyl]pyrrolidine, have significant importance in heterocyclic organic chemistry. They exhibit a range of biological effects and are used in medicine, dyes, and agrochemicals. Their synthesis via [3+2] cycloaddition processes was explored by Żmigrodzka et al. (2022), demonstrating the potential for polar reactions under mild conditions (Żmigrodzka et al., 2022).
Catalysis and Pharmaceutical Research
- Pyrrolidine derivatives are used in enantioselective catalysis. For instance, Nagel and Nedden (1997) reported on the preparative and structural chemistry of diastereomeric derivatives of 3‐Phosphanylpyrrolidine and their application in asymmetric Grignard cross-coupling reactions (Nagel & Nedden, 1997).
- Belveren et al. (2018) studied the rearrangement of pyrrolidino[3,4-c]pyrrolidine to pyrrolidino[3,4-b]pyrrolidine using sodium methoxide, with an emphasis on antibacterial and antimycobacterial activities (Belveren et al., 2018).
Biological Activity and Potential Applications
- Pyrrolidine derivatives have been explored for their antibacterial properties. Bouzard et al. (1992) synthesized and analyzed fluoronaphthyridines with pyrrolidine components, showing enhanced in vitro and in vivo antibacterial activity (Bouzard et al., 1992).
- Fiaux et al. (2005) developed substituted pyrrolidine-3,4-diol derivatives with potential for inhibiting the growth of human glioblastoma and melanoma cells (Fiaux et al., 2005).
Mecanismo De Acción
Target of Action
The compound contains a pyrrolidine ring, which is a common feature in many biologically active compounds . The specific targets would depend on the exact structure and any functional groups present.
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of a compound depend on its chemical structure and the body’s physiological conditions. Pyrrolidine derivatives can have diverse pharmacokinetic properties .
Análisis Bioquímico
Biochemical Properties
3-[(3,4-Difluorophenyl)methyl]pyrrolidine plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules, influencing their activity and function. The compound has been shown to bind to specific enzymes, altering their catalytic activity and affecting metabolic pathways. Additionally, this compound can interact with proteins involved in cell signaling, modulating their function and impacting cellular processes .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that this compound can modulate the activity of key signaling molecules, leading to changes in cellular responses. Furthermore, the compound has been observed to alter gene expression patterns, impacting the production of proteins involved in critical cellular functions .
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound can bind to specific enzymes, inhibiting or activating their activity, which in turn affects metabolic pathways. Additionally, this compound can interact with transcription factors, leading to changes in gene expression and subsequent alterations in cellular function .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation play a crucial role in its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions, but its degradation products can also influence cellular processes. Long-term exposure to the compound has been observed to result in sustained changes in cellular function, highlighting the importance of understanding its temporal effects .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects on cellular function, while higher doses can lead to toxic or adverse effects. Studies have identified threshold effects, where the compound’s impact on cellular processes changes significantly at specific dosage levels. Understanding the dosage effects of this compound is crucial for its safe and effective use in research and potential therapeutic applications .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. The compound can influence the activity of key enzymes, altering the flow of metabolites through specific pathways. Additionally, this compound can affect the levels of metabolites, impacting cellular metabolism and overall cellular function .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its activity and function. The compound interacts with specific transporters and binding proteins that facilitate its movement across cellular membranes and its localization within different cellular compartments. Understanding the transport and distribution of this compound is essential for elucidating its mechanisms of action and potential therapeutic applications .
Subcellular Localization
The subcellular localization of this compound plays a crucial role in its activity and function The compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications Its localization can influence its interactions with biomolecules and its overall impact on cellular processes
Propiedades
IUPAC Name |
3-[(3,4-difluorophenyl)methyl]pyrrolidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13F2N/c12-10-2-1-8(6-11(10)13)5-9-3-4-14-7-9/h1-2,6,9,14H,3-5,7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SIHLEGCLLWTHJC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC1CC2=CC(=C(C=C2)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13F2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


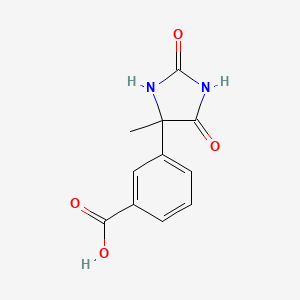
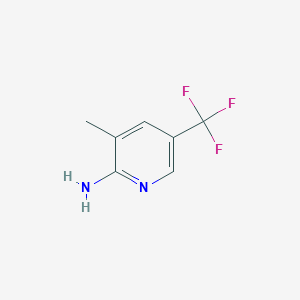
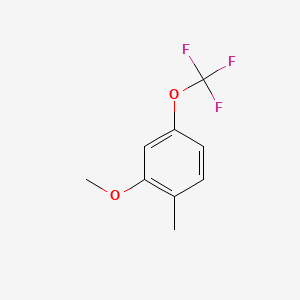
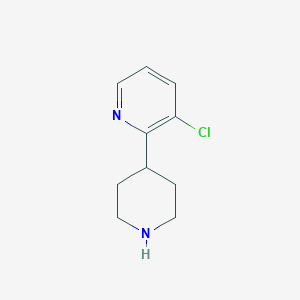
![9-[3-(Dibenzofuran-2-yl)phenyl]-9H-carbazole](/img/structure/B1427386.png)


![tert-Butyl 5-methylhexahydropyrrolo[3,4-c]pyrrole-2(1H)-carboxylate](/img/structure/B1427391.png)

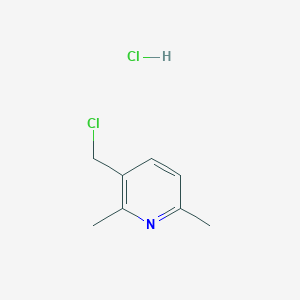
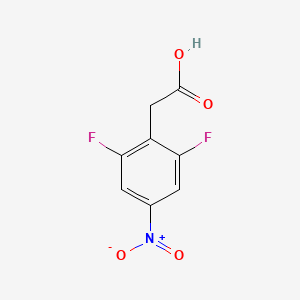
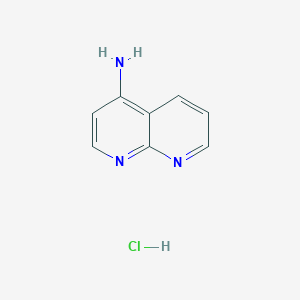
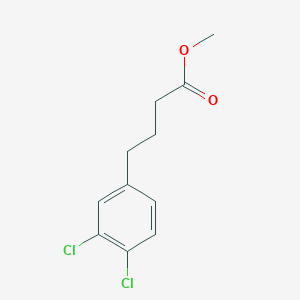
![2-Methoxy-5-[4-(methylsulfanyl)phenyl]pyridine](/img/structure/B1427399.png)
